1,2-Di(thiophen-3-yl)ethane-1,2-dione
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Overview
Description
1,2-Di(thiophen-3-yl)ethane-1,2-dione is an organic compound with the molecular formula C10H6O2S2 It is characterized by the presence of two thiophene rings attached to an ethane-1,2-dione core
Mechanism of Action
Target of Action
It’s known that this compound is a thienyl analog of benzil and its crystal structure has been studied
Mode of Action
It’s known that similar compounds, such as diarylethenes, undergo thermally irreversible, fatigue-resistant, ultrafast, and highly sensitive photochromic reactions . These reactions involve light-induced reversible transformations between two isomers with different absorption spectra .
Biochemical Pathways
It’s known that similar compounds can undergo reactions with butyllithium and then with iodomethane, resulting in the formation of corresponding methylthienyl derivatives .
Result of Action
Similar compounds, such as diarylethenes, can undergo photochromic reactions even in the single-crystalline phase . These reactions result in changes in the electronic structure and can be applied to optical memory media and photoswitching devices .
Action Environment
It’s known that similar compounds, such as diarylethenes, can undergo photochromic reactions even in the single-crystalline phase , suggesting that the physical state of the compound can influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di(thiophen-3-yl)ethane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with an appropriate oxidizing agent to form the desired diketone. The reaction typically requires a solvent such as acetonitrile and a catalyst like trifluoroacetic acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,2-Di(thiophen-3-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone to the corresponding diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
1,2-Di(thiophen-3-yl)ethane-1,2-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Coordination Chemistry: The diketone can act as a ligand in the formation of metal-organic complexes.
Photovoltaics: It is investigated for use in organic photovoltaic cells due to its ability to absorb light and generate charge carriers.
Comparison with Similar Compounds
1,2-Di(thiophen-3-yl)ethane-1,2-dione can be compared with other similar compounds, such as:
1,2-Di(thiophen-2-yl)ethane-1,2-dione: Similar structure but with thiophene rings attached at different positions.
2,2’-Bithiophene: A simpler structure with two thiophene rings directly connected.
Thiophene-2,5-dicarboxaldehyde: Contains thiophene rings with aldehyde functional groups.
The uniqueness of this compound lies in its specific electronic properties and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
Biological Activity
1,2-Di(thiophen-3-yl)ethane-1,2-dione is a diketone compound featuring two thiophene rings. The biological activity of compounds containing thiophene moieties has garnered significant interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
The compound can be synthesized through various methods, including CO₂-assisted reactions and multi-step organic synthesis. One effective synthetic route involves the reaction of thiophene derivatives with diketones under specific conditions to yield this compound with moderate to high yields (71% in one reported synthesis) .
Anticancer Properties
The anticancer potential of thiophene derivatives has been explored extensively. Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in cancer cell lines. The unique electronic structure of this compound may enhance its interaction with biological targets involved in cancer progression.
Anti-inflammatory Effects
Thiophene compounds are also noted for their anti-inflammatory activities. Preliminary studies suggest that this compound could exhibit similar properties by modulating inflammatory pathways.
Study 1: Synthesis and Characterization
A study focused on synthesizing this compound reported its characterization using NMR spectroscopy and mass spectrometry. The compound exhibited distinct spectral features that confirmed its structure .
Spectroscopic Data | Value |
---|---|
Yield | 71% |
1H NMR (CDCl₃) | δ 8.36 (dd), δ 7.70 (dd) |
Mass Spec (m/z) | 278 (M⁺) |
Study 2: Interaction with Biological Targets
Another investigation highlighted the interaction of thiophene derivatives with metal ions and biological macromolecules. The study aimed to understand how these interactions could lead to enhanced biological activity .
Potential Applications
Given its promising biological activities, this compound holds potential applications in:
Properties
IUPAC Name |
1,2-di(thiophen-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S2/c11-9(7-1-3-13-5-7)10(12)8-2-4-14-6-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJXLGSQHPIURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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